molecular formula C26H23NO5 B2988948 2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide CAS No. 890633-29-1

2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2988948
CAS No.: 890633-29-1
M. Wt: 429.472
InChI Key: AQTRWWMFRLMDBG-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide is a chemical compound with the CAS Registry Number 890633-29-1 . It has a molecular formula of C26H23NO5 and a molecular weight of 429.5 g/mol . This acetamide derivative is built around a coumarin (4H-chromen-4-one) core scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . Coumarin derivatives are extensively investigated as promising antibacterial agents, with substitutions at the C-3 and C-4 positions of the coumarin ring being particularly crucial for this activity . Furthermore, structurally related compounds featuring acetamide-linked pharmacophores have demonstrated remarkable cytotoxic activity in vitro against various human cancer cell lines, such as A549 (lung adenocarcinoma), SKOV3 (ovarian cancer), and MCF7 (breast cancer), with some analogues showing potency comparable to doxorubicin . This suggests significant potential for this compound class in oncology research. Researchers value this product as a high-quality building block or intermediate for developing novel therapeutic agents, particularly in the fields of anticancer and antibacterial drug discovery. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-16-4-8-19(9-5-16)27-24(28)15-31-23-13-12-21-25(29)22(14-32-26(21)17(23)2)18-6-10-20(30-3)11-7-18/h4-14H,15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTRWWMFRLMDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide , also known by its CAS number 890633-29-1, is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has attracted significant attention due to its diverse biological activities, including potential applications in cancer therapy, anti-inflammatory responses, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO5C_{26}H_{23}NO_5, characterized by:

  • A chromen-4-one core that contributes to its biological activity.
  • A methoxyphenyl group which enhances lipophilicity and membrane permeability.
  • An N-(p-tolyl)acetamide moiety that may influence its pharmacological properties.

Anticancer Activity

Research indicates that compounds with chromenone structures exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar chromenone derivatives can inhibit the proliferation of breast cancer cells (e.g., MCF-7) and other tumor types through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of cell cycle progression.
    These effects are often mediated by the compound's ability to interact with key cellular targets involved in cancer pathways.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Similar ChromenonesVarious5 - 20Cell cycle inhibition

Anti-inflammatory Activity

Compounds in the chromenone class have been found to exhibit anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that derivatives similar to this compound can reduce the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The methoxy group in this compound contributes to enhanced antimicrobial activity. Research has shown that related compounds can effectively inhibit bacterial growth and possess antifungal properties, potentially making them suitable candidates for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects : A study evaluated a series of chromenone derivatives, including those similar to the target compound, against various cancer cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxicity profiles.
  • Anti-inflammatory Evaluation : Another research focused on assessing the anti-inflammatory potential of chromenone derivatives, where compounds were tested for their ability to inhibit COX enzymes. The findings suggested a dose-dependent response, highlighting the therapeutic potential of these compounds in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1. Structural Comparison of Acetamide Derivatives

Compound Name/Structure Substituents Key Functional Groups Reference
2-((3-(4-Methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide (Target) 3-(4-Methoxyphenyl), 8-methyl, 7-oxyacetamide-p-tolyl Chromenone, methoxy, methyl, acetamide -
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) 4-Methoxyphenyl, quinazoline-sulfonyl-pyrrolidine Quinazoline, sulfonyl, pyrrolidine
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives 4-Methyl chromenone, variable N-substituents (e.g., 4-isopropylphenyl, 3-nitrophenyl) Chromenone, methyl, acetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolyl Dichlorophenyl, pyrazole
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide 4-Acetylphenoxy, o-tolyl Acetylphenoxy, o-tolyl

Key Observations :

  • The 8-methyl chromenone core may enhance steric stability compared to unsubstituted chromenones (e.g., ).

Key Findings :

  • Quinazoline-sulfonyl derivatives (e.g., Compound 38) exhibit potent anticancer activity, suggesting that sulfonyl groups enhance target engagement .
  • Chromenone-based acetamides (e.g., ) show moderate antimicrobial activity, implying the target compound may require additional substituents for similar efficacy.
  • Dichlorophenyl analogues (e.g., ) prioritize crystallographic stability over bioactivity, highlighting a trade-off between structural rigidity and pharmacological potency.

Physicochemical Comparison :

  • Lipophilicity : The target compound’s logP is projected to be higher than polar derivatives (e.g., morpholinyl ) but lower than dichlorophenyl analogues .
  • Solubility : Methoxy and methyl groups may reduce aqueous solubility compared to sulfonamide-containing analogues .

Q & A

How can researchers design and optimize a synthetic route for this compound?

Answer:
The synthesis of chromene-based acetamide derivatives typically involves multi-step reactions, including protection/deprotection strategies and coupling reactions. Key steps include:

  • Intermediate Preparation : For chromene derivatives, a common approach involves condensing substituted phenols with β-ketoesters under acidic conditions to form the chromene core .
  • Acetamide Coupling : The acetamide moiety can be introduced via nucleophilic acyl substitution. For example, reacting a hydroxyl-containing chromene intermediate with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂), followed by coupling with p-toluidine .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. reports a 58% yield for a structurally similar compound using CH₂Cl₂ as the solvent and Na₂CO₃ as the base.

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